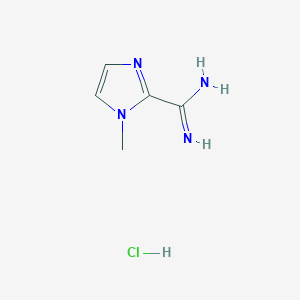
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate
説明
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C9H6BF3KNO2 . It is a solid substance with a molecular weight of 267.06 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 . This indicates the presence of a potassium ion and a complex organic molecule with boron, fluorine, nitrogen, and oxygen atoms. More detailed structural analysis would require additional data such as NMR or crystallography studies .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (Phthalimidomethyl)trifluoroborate is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. The compound’s stability and reactivity make it an excellent choice for creating biaryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Biologically Active Imides
The compound serves as a precursor for the synthesis of various biologically active imides . Phthalimide derivatives, for instance, exhibit a wide range of biological activities, including roles as analgesics, anti-inflammatory agents, anticonvulsants, herbicides, insecticides, and antipsychotics. The efficient synthesis of potassium phthalimidomethyltrifluoroborate salts enables the exploration of these pharmacologically relevant compounds .
Anti-HIV Compound Development
Potassium (Phthalimidomethyl)trifluoroborate has been utilized in the development of anti-HIV compounds . N-Benzylphthalimides, which can be synthesized using this compound, have shown activities as non-nucleoside HIV-1 reverse transcriptase inhibitors. This application is crucial in the ongoing fight against HIV/AIDS, as it contributes to the discovery of new therapeutic agents .
Aminomethylation of Aromatic Substrates
This compound is also known for its use in the aminomethylation of aromatic substrates . This process is significant in the synthesis of various organic molecules, particularly in the pharmaceutical industry, where aminomethyl groups are a common feature in drug molecules .
Synthesis of Anti-Inflammatory Agents
The synthesis of anti-inflammatory agents is another application of Potassium (Phthalimidomethyl)trifluoroborate. By acting as a building block for phthalimide derivatives, it aids in creating compounds that can potentially treat inflammation-related diseases, offering a pathway to new treatments .
Agricultural Chemical Research
In agricultural chemical research , Potassium (Phthalimidomethyl)trifluoroborate is used to create herbicides and insecticides. Its role in synthesizing phthalimide derivatives, which have herbicidal and insecticidal properties, makes it an important compound in developing new agricultural products .
Material Science Applications
The compound finds applications in material science , particularly in the synthesis of organic materials with specific electronic properties. The ability to create stable carbon-carbon bonds through cross-coupling reactions is essential in developing materials for electronics and photonics .
Anticonvulsant Drug Synthesis
Lastly, Potassium (Phthalimidomethyl)trifluoroborate is instrumental in synthesizing anticonvulsant drugs . These drugs are vital for treating epilepsy and other seizure disorders, and the compound’s role in forming the necessary chemical structures is invaluable in medicinal chemistry .
特性
IUPAC Name |
potassium;(1,3-dioxoisoindol-2-yl)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3NO2.K/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWKFFRDCGKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate | |
CAS RN |
1001671-72-2 | |
| Record name | Potassium (Phthalimidomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)


![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)






![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

